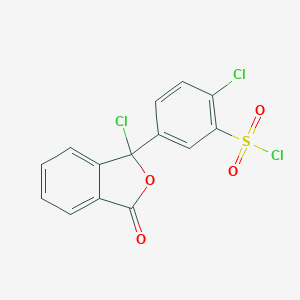![molecular formula C33H25OP B031056 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 145964-33-6](/img/structure/B31056.png)
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is related to the family of naphthalene-derived phosphines, which have applications in organic synthesis and materials science due to their unique electronic and steric properties.
Synthesis Analysis
- A novel nucleophilic aromatic substitution reaction describes the replacement of the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with Grignard reagents, alkoxides, and amides (Hattori, Sakamoto, Hayashizaka, & Miyano, 1994).
- Synthesis processes often involve photochemical reactions and subsequent transformations (Sasse, Collin, Roberts, & Sugowdz, 1971).
Molecular Structure Analysis
- Structural analysis of related naphthalene-phosphine compounds reveals varied bonding patterns and interactions, influencing molecular geometry and electronic properties (Kilian, Milton, Slawin, & Woollins, 2004).
Chemical Reactions and Properties
- These compounds are involved in a range of reactions including hydroboration and nucleophilic aromatic substitution, indicating their reactivity and potential as catalysts or intermediates in organic synthesis (McCarthy, Hooper, & Guiry, 2000).
Physical Properties Analysis
- Physical properties, such as melting points and phase behavior, are influenced by the specific structure and substituents on the naphthalene core. For instance, diphenylnaphthalenes with fluoro substituents exhibit high thermal stability and distinct mesomorphic (liquid crystal) phases (Chen & Hird, 2015).
Chemical Properties Analysis
- The chemical properties of these compounds, particularly their electronic characteristics and reactivity, are defined by the naphthalene core and the nature of the phosphine substituents. They exhibit diverse reactivity patterns, including participation in redox reactions and coordination with metal ions (Kilian, Slawin, & Woollins, 2003).
科学的研究の応用
Synthesis and Compounding
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane has been studied in the context of synthesis and compound formation. For instance, Knight et al. (2010) explored the reaction of methoxy-naphthyl with chlorodiphenylphosphine, leading to novel compounds useful in the development of hemilabile ligands (Knight et al., 2010).
Ligand Synthesis
The compound is also relevant in the synthesis of ligands. McCarthy et al. (2000) reported the use of a related phosphine compound in the enantioselective hydroboration of olefins catalyzed by cationic rhodium complexes, demonstrating its potential in asymmetric synthesis (McCarthy et al., 2000).
Photochemical Studies
The photochemical properties of compounds related to [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane have been examined. For example, Eberson and Radner (1991) studied the photolysis of methoxynaphthalene with tetranitromethane, revealing insights into photochemical addition/elimination mechanisms (Eberson & Radner, 1991).
Organic Light Emitting Diodes (OLEDs)
The compound's derivatives have applications in the development of organic light-emitting diodes (OLEDs). García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, demonstrating their potential in OLEDs (García-López et al., 2014).
Photophysical Characterization
The photophysical characterization of derivatives of [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is another area of research. Zhang et al. (2015) studied phosphine oxide-based bipolar host materials for yellow phosphorescent organic light-emitting diodes, contributing to the understanding of these compounds in photophysical applications (Zhang et al., 2015).
特性
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWTWSSMURUMDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
145964-33-6 |
Source


|
| Record name | (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

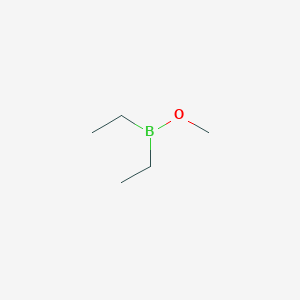
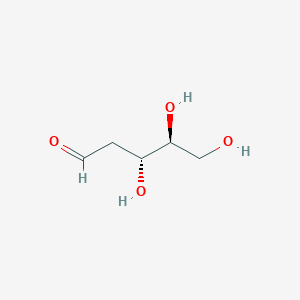
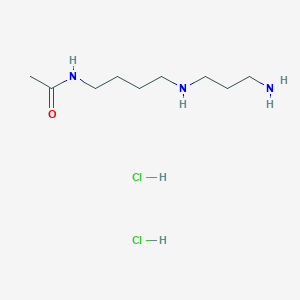
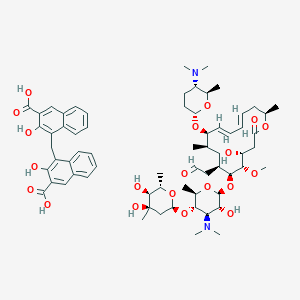
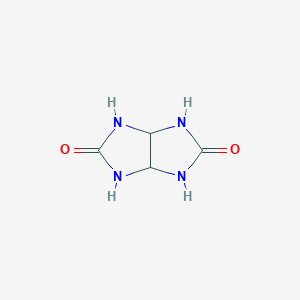
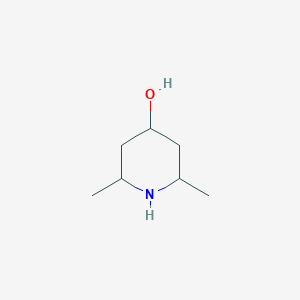
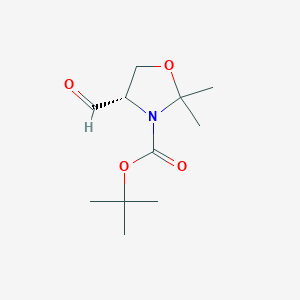
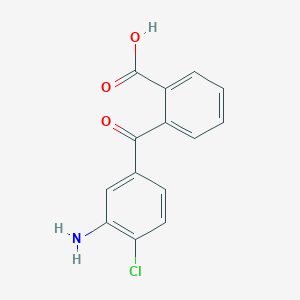
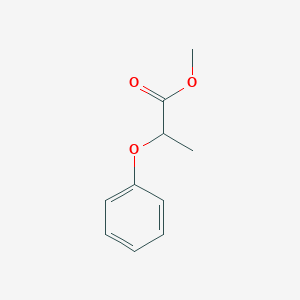
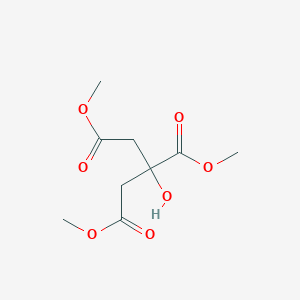
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

